molecular formula C8H15N3 B2959442 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine CAS No. 1006453-84-4

1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B2959442
CAS No.: 1006453-84-4
M. Wt: 153.229
InChI Key: UUCDZQKDWWDXRH-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Medicinal Chemistry Research

Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. americanelements.com The pyrazole nucleus is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. uni.luchemscene.com This versatility has led to the development of numerous pyrazole-containing drugs with applications in various therapeutic areas.

The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in drug discovery. uni.lu This stability ensures that the core structure of the molecule remains intact in biological systems, allowing for predictable pharmacokinetic profiles. The diverse biological activities exhibited by pyrazole derivatives are extensive and well-documented.

Table 1: Reported Biological Activities of Pyrazole Derivatives

Biological ActivityDescription
Anti-inflammatoryInhibition of inflammatory pathways.
AnticancerInhibition of cancer cell growth and proliferation.
AntimicrobialActivity against bacteria and fungi. americanelements.comuni.lu
AntiviralInhibition of viral replication. americanelements.com
AnalgesicPain-relieving properties.
AnticonvulsantPrevention or reduction of seizures.
AntidiabeticManagement of blood sugar levels.

Overview of Aminopyrazole Derivatives as Versatile Scaffolds in Drug Discovery

Within the broad class of pyrazoles, aminopyrazole derivatives represent a particularly important subclass. The presence of an amino group provides a key site for hydrogen bonding and other molecular interactions, making these compounds highly effective as ligands for various biological targets. Aminopyrazoles are versatile frameworks that have been extensively utilized in the design and synthesis of novel therapeutic agents.

The position of the amino group on the pyrazole ring (C3, C4, or C5) significantly influences the compound's biological activity, leading to distinct pharmacological profiles for each isomer.

Structural Classification of Aminopyrazoles: Emphasis on 4-Aminopyrazole Substructures

Aminopyrazoles are classified based on the position of the amino substituent on the pyrazole ring:

3-Aminopyrazoles: These compounds have been widely explored for their potential as anticancer and anti-inflammatory agents.

5-Aminopyrazoles: This class has also shown significant promise, particularly as kinase inhibitors.

4-Aminopyrazoles: The 4-aminopyrazole scaffold is a key pharmacophore in a variety of biologically active molecules. While perhaps less explored than their 3- and 5-amino counterparts, 4-aminopyrazoles have demonstrated a range of activities, including potential as kinase inhibitors.

The 4-aminopyrazole substructure, as found in 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine, is of particular interest due to its structural similarity to known inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often implicated in diseases such as cancer and inflammation.

Research Scope and Objectives Pertaining to this compound and its Structural Analogues

Direct and extensive research on this compound is not widely available in the public domain. However, based on the known activities of structurally similar compounds and the broader class of 4-aminopyrazoles, the research scope and objectives for this specific compound can be inferred.

A closely related analogue, 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine , has been noted for its potential biological activities, particularly in antimicrobial and anticancer applications. The primary structural difference between this analogue and the target compound is the presence of a cyclopropyl (B3062369) group at the C5 position instead of a methyl group. This seemingly small change can significantly impact the molecule's conformational rigidity and electronic properties, which in turn can influence its biological activity.

Table 2: Structural Comparison of this compound and a Key Analogue

Compound NameN1-SubstituentC5-SubstituentC4-SubstituentPotential Research Focus
This compoundbutan-2-ylmethylamineKinase inhibition, anticancer, anti-inflammatory
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-aminebutan-2-ylcyclopropylamineAntimicrobial, anticancer

The primary objectives for future research on this compound would likely include:

Synthesis and Characterization: Development of efficient synthetic routes to produce the compound in high purity and full characterization of its physicochemical properties.

Biological Screening: Evaluation of its activity against a panel of biological targets, with a particular focus on various protein kinases implicated in cancer and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of structural analogues to understand how modifications to the butan-2-yl, methyl, and amino groups affect biological activity. This would help in optimizing the compound for improved potency and selectivity.

Mechanism of Action Studies: For any identified biological activity, detailed studies to elucidate the specific molecular mechanism by which the compound exerts its effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yl-5-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-6(2)11-7(3)8(9)5-10-11/h5-6H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCDZQKDWWDXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 1 Butan 2 Yl 5 Methyl 1h Pyrazol 4 Amine Analogues

Influence of the N1-Butan-2-yl Substituent on Biological Activity and Receptor Interactions

The substituent at the N1 position of the pyrazole (B372694) ring plays a critical role in determining the molecule's interaction with biological targets. The butan-2-yl group, being a branched and hydrophobic alkyl chain, can significantly influence membrane permeability and binding affinity.

SAR studies on various pyrazole derivatives consistently show that the nature of the N1-substituent is a key determinant of activity. For instance, in a series of pyrazole-based muscarinic receptor ligands, the size and nature of alkyl substituents on the pyrazole ring were found to be important for both affinity and efficacy. researchgate.net The replacement of a simple methyl group with a larger, more hydrophobic group can enhance binding to hydrophobic pockets within a receptor or enzyme active site. researchgate.net

The butan-2-yl group in the title compound provides a balance of size and lipophilicity. Its branched nature can provide a better fit into specific binding pockets compared to linear alkyl chains, potentially increasing potency and selectivity. Studies on similar heterocyclic compounds have shown that hydrophobic side chains like butan-2-yl can improve membrane permeability, which is a crucial factor for cellular activity. The specific stereochemistry of the butan-2-yl group adds another layer of complexity and potential for selective interactions, as discussed in a later section.

Table 1: Hypothetical SAR Data for N1-Substituent Modification This table is illustrative, based on general SAR principles for pyrazole derivatives.

Compound N1-Substituent Relative Potency Rationale for Change in Activity
Analogue 1 -CH₃ (Methyl) Baseline Small, minimal hydrophobic interaction.
Analogue 2 -CH₂CH₂CH₂CH₃ (n-Butyl) + Increased hydrophobic interaction.
Analogue 3 -CH(CH₃)CH₂CH₃ (Butan-2-yl) +++ Optimal fit in hydrophobic pocket due to branching.
Analogue 4 -C(CH₃)₃ (tert-Butyl) ++ Bulky group may cause steric hindrance, reducing optimal binding.
Analogue 5 -C₆H₅ (Phenyl) + Aromatic ring may introduce different binding modes (e.g., π-stacking).

Role of the C5-Methyl Group in Modulating Molecular Recognition and Efficacy

In the synthesis of substituted pyrazoles, the electronic and steric factors of substituents at the C3 and C5 positions often determine the regioselectivity of the reaction and the biological profile of the final products. nih.gov A methyl group at C5 can serve several functions:

Steric Influence: It can orient the adjacent N1-butan-2-yl group, locking it into a preferred conformation for receptor binding.

Hydrophobic Interactions: The methyl group can contribute to binding affinity by occupying a small hydrophobic pocket in the target protein.

Blocking Metabolism: Substitution at this position can prevent metabolic degradation (e.g., oxidation) of the pyrazole ring, potentially increasing the compound's half-life.

Research on related pyrazole systems has demonstrated that even small alkyl groups can be critical for activity. For example, in a series of 1-methyl-5-(pyrazol-5-yl)-1,2,3,6-tetrahydropyridine derivatives, alkyl substituents were noted as being important for both affinity and efficacy at muscarinic receptors. researchgate.net Removing the C5-methyl group or replacing it with a larger group would likely alter the compound's binding mode and potency. A larger substituent might introduce steric clashes, while its absence could result in a loss of key hydrophobic interactions.

Table 2: Hypothetical SAR Data for C5-Substituent Modification This table is illustrative, based on general SAR principles for pyrazole derivatives.

Compound C5-Substituent Relative Potency Rationale for Change in Activity
Analogue 6 -H - Loss of key hydrophobic interaction and conformational constraint.
Analogue 7 -CH₃ (Methyl) +++ Optimal hydrophobic interaction and steric influence.
Analogue 8 -CF₃ (Trifluoromethyl) ++ Electron-withdrawing group alters electronics; may provide different interactions but with altered size.
Analogue 9 -CH₂CH₃ (Ethyl) + May be too large for the specific binding pocket, causing a steric clash.

Impact of Chemical Modifications at the 4-Amino Position on Target Affinity and Selectivity

The 4-amino group is a key functional group, likely acting as a hydrogen bond donor, which is a critical interaction for anchoring the ligand to its biological target. nih.gov Modifications to this group, such as alkylation or acylation, would have a profound impact on the compound's binding affinity and selectivity.

The position of the amino group on the pyrazole ring is fundamental to its biological activity profile. nih.govmdpi.com The electronic properties of the pyrazole ring mean that the 4-position is susceptible to electrophilic substitution, but it is the hydrogen bonding capability of the amino group itself that is often paramount for molecular recognition. nih.gov

Primary Amine (NH₂): Can act as a hydrogen bond donor and, to a lesser extent, an acceptor. Its small size allows it to fit into constrained spaces.

Secondary/Tertiary Amines (NHR/NR₂): Increasing alkylation adds steric bulk, which may prevent binding if the pocket is small. However, the alkyl groups could also form new beneficial hydrophobic interactions. Acylation (e.g., forming an amide) would change the electronics and hydrogen bonding pattern, potentially switching the group from a basic to a non-basic character and altering its interaction profile completely.

In the development of kinase inhibitors, for example, the aminopyrazole scaffold is a well-established pharmacophore that mimics adenine (B156593) to form crucial hydrogen bonds in the hinge region of the kinase ATP-binding pocket. nih.gov Any modification to this amino group would directly interfere with this essential interaction, likely reducing or abolishing activity unless the new group can establish other, equally potent interactions.

Stereochemical Considerations (e.g., of the Butan-2-yl Group) and their Effect on SAR

The butan-2-yl group at the N1 position contains a stereogenic center, meaning that 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine exists as a pair of enantiomers: (R)- and (S)-isomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit into the binding site much more precisely than the other, leading to a stronger interaction and higher potency. The "wrong" enantiomer might bind with lower affinity or not at all.

For instance, in the case of the Bruton's Tyrosine Kinase (BTK) inhibitor Pirtobrutinib, which features a chiral (S)-1-(1,1,1-trifluoropropan-2-yl) group on a 5-aminopyrazole core, the specific stereochemistry is essential for its high-affinity binding. mdpi.com Similarly, the (R) and (S) enantiomers of this compound would orient the butyl chain differently in three-dimensional space. This would affect how the molecule presents its other key functional groups (the C5-methyl and 4-amino groups) to the binding site, potentially leading to a significant difference in biological activity between the two isomers. A full SAR evaluation would require the synthesis and testing of each pure enantiomer.

Comparative Structure-Activity Analysis with other Pyrazole Chemotypes (e.g., 3-aminopyrazoles, 5-aminopyrazoles)

The position of the amino group on the pyrazole ring defines three distinct isomers: 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, each with a unique electronic distribution and vectoral arrangement of functional groups. nih.govmdpi.com These differences lead to distinct pharmacological profiles. nih.gov

3-Aminopyrazoles and 5-Aminopyrazoles: These isomers are often investigated as kinase inhibitors, where the amino group and an adjacent ring nitrogen can form a bidentate hydrogen bond interaction with the hinge region of the kinase. nih.govresearchgate.net The 3-aminopyrazole (B16455) scaffold, for example, is a well-established adenine-mimetic pharmacophore. nih.gov Similarly, 5-aminopyrazoles have been successfully developed as potent inhibitors of various kinases like p38MAPK and BTK. nih.govmdpi.com

4-Aminopyrazoles: This chemotype is less commonly reported as a kinase hinge-binder compared to its 3- and 5-amino counterparts. nih.gov The arrangement of the amino group relative to the ring nitrogens is not as geometrically favorable for mimicking the adenine interaction. As a result, 4-aminopyrazoles have been explored for different biological activities, including anticonvulsant properties. nih.gov

The SAR for this compound would therefore be expected to differ significantly from a direct analogue where the amino group is at the 3- or 5-position. While the N1 and C5 substituents would still modulate hydrophobic and steric interactions, the primary interactions governed by the 4-amino group would be directed at a different set of residues within a given target, likely leading to a completely different biological target profile.

Molecular Mechanisms and Target Engagement of 1 Butan 2 Yl 5 Methyl 1h Pyrazol 4 Amine Analogues

Protein Kinase Inhibition by Aminopyrazole Derivatives

Aminopyrazole derivatives have emerged as a prominent class of protein kinase inhibitors. Their core structure facilitates interactions with the hinge region of the kinase ATP-binding pocket, a critical area for kinase function. This interaction typically involves the formation of key hydrogen bonds, effectively blocking the binding of ATP and thereby inhibiting kinase activity. The versatility of the aminopyrazole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity for different kinase targets.

Aminopyrazole-based inhibitors have been developed to target p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in cellular responses to stress and inflammation. nih.govnih.gov Structure-activity relationship (SAR) studies have been instrumental in designing aminopyrazole derivatives with high selectivity for related kinases like JNK3 over p38. nih.gov For instance, certain structural modifications, such as creating a highly planar N-phenyl-linked pyrazole (B372694), can better occupy the smaller active site of JNK3 compared to the larger active site of p38, leading to significant selectivity. nih.gov Some aminopyrazole inhibitors have demonstrated potent JNK3 inhibition with IC50 values as low as 7 nM, while exhibiting over 2800-fold selectivity against p38 (p38 IC50 > 20 μM). nih.gov

Recent advancements have highlighted the potential of aminopyrazole derivatives as inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling. nih.govnih.govresearchgate.net Dysregulation of BTK is linked to various B-cell malignancies. nih.gov The development of both covalent and non-covalent BTK inhibitors has been a significant focus. nih.gov Notably, the aminopyrazole-containing compound Pirtobrutinib has been approved for the treatment of mantle cell lymphoma, underscoring the clinical relevance of this scaffold in targeting BTK. nih.gov Research has led to the discovery of aminopyrazole analogues with potent BTK inhibition, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov

Analogues of aminopyrazole have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation and a common target in cancer therapy. nih.govdovepress.com Fused pyrazole derivatives have been synthesized and shown to act as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Docking studies have revealed that these compounds can interact with key residues in the EGFR active site. For example, the NH of the pyrazole ring can form hydrogen bonds with residues like Asp1046. nih.gov Certain pyrano-pyrazolo-pyrimidine derivatives have demonstrated potent EGFR inhibition, with IC50 values as low as 0.06 μM, surpassing the activity of the reference drug erlotinib. nih.gov

Compound TypeTarget KinaseIC50 (μM)Reference
Pyrano-pyrazolo-pyrimidine derivativeEGFR0.06 nih.gov
Pyrazole derivativeEGFR0.13 (Erlotinib) nih.gov

The aminopyrazole core is a well-established scaffold for the development of Cyclin-Dependent Kinase (CDK) inhibitors. nih.govmdpi.comresearchgate.netrsc.org These kinases are central to the regulation of the cell cycle, and their inhibition is a key strategy in cancer treatment. The aminopyrazole core forms a triad (B1167595) of hydrogen bonds with the hinge region residues of CDKs. nih.gov Structure-activity relationship studies have led to the identification of potent and selective CDK inhibitors. For instance, some N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibition with Ki values in the low nanomolar range (e.g., 0.005 µM). mdpi.comnih.gov These compounds have demonstrated antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The aminopyrazole-based drug candidate AT7519 is a multi-CDK inhibitor that has advanced to clinical trials. nih.gov

CompoundTarget KinaseKi (µM)GI50 (µM) against A2780 cellsReference
15 CDK20.0050.158 mdpi.comnih.gov
23 CDK20.0907.350 nih.gov

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins. rsc.orgnih.govnih.gov Aminopyrazole derivatives have been identified as inhibitors of HSP90. rsc.orgnih.gov These inhibitors bind to the N-terminal ATP pocket of HSP90, disrupting its chaperone function and leading to the degradation of client proteins. nih.gov Resorcylate aminopyrazoles (RAPs) represent a class of HSP90 inhibitors that have shown selectivity for fungal HSP90 over the human isoform, presenting a potential avenue for antifungal drug development. nih.govacs.org Theoretical studies using 3D-QSAR models have been employed to design novel aminopyrazole-based HSP90 inhibitors with improved potency. rsc.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Aminopyrazole derivatives have been developed as inhibitors of VEGFR-2. nih.gov As mentioned previously, some fused pyrazole compounds have demonstrated dual inhibitory activity against both EGFR and VEGFR-2. nih.gov For instance, certain pyrazole derivatives have shown potent VEGFR-2 inhibition with IC50 values as low as 0.22 μM. nih.gov Docking studies indicate that these compounds can bind to the VEGFR-2 active site, interacting with key residues such as Asp1046 through hydrogen bonding. nih.gov

Compound TypeTarget KinaseIC50 (μM)Reference
Fused Pyrazole derivativeVEGFR-20.22 nih.gov

Fibroblast Growth Factor Receptor (FGFR) Interactions

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration. mdpi.com Dysregulation of FGFR signaling is implicated in various cancers, making them a significant target for therapeutic intervention. mdpi.comacademicstrive.com A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as novel pan-FGFR covalent inhibitors, targeting both wild-type and clinically relevant gatekeeper mutant versions of the receptors. nih.gov

One representative compound from this series, 10h , demonstrated potent activity against multiple FGFR isoforms. nih.gov It exhibited nanomolar inhibitory concentrations (IC₅₀) against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant. nih.gov X-ray co-crystal structures have confirmed that these pyrazole derivatives can bind irreversibly to FGFR1. nih.gov The design of these compounds leverages the pyrazole core as a scaffold to present functionalities that interact with key residues within the ATP-binding pocket of the FGFR kinase domain. nih.govacs.org This targeted covalent inhibition offers a strategy to overcome drug resistance that often emerges with non-covalent inhibitors due to mutations in the kinase domain. nih.gov

CompoundTargetIC₅₀ (nM)
10h FGFR146
FGFR241
FGFR399
FGFR2 V564F62

Data sourced from reference nih.gov

Enzyme Inhibition Profiles of Pyrazole Derivatives

Pyrazole-containing compounds have been extensively studied as inhibitors of various enzymes, demonstrating selectivity and potency that are dependent on the substitution patterns around the core pyrazole ring.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. nih.govmdpi.com

Numerous pyrazole derivatives have been synthesized and evaluated for their COX inhibitory activity. Many of these compounds exhibit potent, nanomolar-level inhibition and show selectivity for the COX-2 isoform. nih.gov For instance, certain series of newly synthesized pyrazole derivatives demonstrated IC₅₀ values for COX-2 in the range of 19.87 to 61.24 nM. nih.gov Molecular docking studies have suggested that these pyrazole derivatives can adopt conformations similar to that of the highly selective COX-2 inhibitor, SC-558, within the enzyme's active site. nih.gov Another study reported a series of differently substituted pyrazole derivatives that selectively inhibited the COX-2 enzyme with IC₅₀ values ranging from 0.043 to 0.56 μM. mdpi.com

Compound SeriesTargetIC₅₀ RangeSelectivity Index (COX-1/COX-2)
Pyrazole Derivatives nih.govCOX-219.87 - 61.24 nM13.10 - 22.21
Substituted Pyrazoles mdpi.comCOX-20.043 - 0.56 µMSelective for COX-2

Data sourced from references nih.govmdpi.com

Meprin α and β Inhibition

Meprins are metalloproteinases that have emerged as potential drug targets due to their involvement in various diseases. nih.govresearchgate.net The development of potent and selective inhibitors is crucial for validating their role in pathophysiology. nih.gov The pyrazole scaffold has been identified as a suitable starting point for developing meprin inhibitors, with the 3,5-diphenylpyrazole (B73989) structure showing high initial potency against meprin α. nih.govmdpi.com

Through structural modifications of the pyrazole core, researchers have developed potent pan-meprin inhibitors as well as inhibitors with superior selectivity for meprin α over meprin β. nih.govresearchgate.net Structure-activity relationship (SAR) studies involving substitutions at positions 3 and 5 of the pyrazole ring have been conducted to modulate inhibitory activity and selectivity. nih.gov These efforts have led to the identification of pyrazole-based compounds that can serve as chemical probes for further target validation. nih.govmdpi.com

Receptor Ligand Interactions

Analogues of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine have also been developed as ligands for G-protein coupled receptors (GPCRs), demonstrating the versatility of the pyrazole scaffold in targeting different receptor families.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Ligand Properties

Metabotropic glutamate receptors (mGluRs) are a class of GPCRs that modulate neuronal excitability and synaptic transmission in the central nervous system. They are considered important therapeutic targets for a range of neurological and psychiatric disorders.

The pyrazole scaffold has been incorporated into molecules designed as mGluR modulators. For example, a pyrazolotriazinone derivative (4d ) was identified as a positive allosteric modulator (PAM) of the mGlu2 receptor, exhibiting an EC₅₀ of 87 nM. Additionally, a scaffold hopping approach from a monocyclic mGlu₂ negative allosteric modulator (NAM) led to the development of novel bicyclic NAMs based on a pyrazolo[1,5-a]pyrimidine-5-carboxamide core, which possess good potency and high CNS penetration. These findings highlight the utility of the pyrazole framework in designing selective ligands that can allosterically modulate mGluR activity.

CompoundTargetActivityPotency
4d (Pyrazolotriazinone)mGlu2PAMEC₅₀ = 87 nM
Pyrazolo[1,5-a]pyrimidine derivativemGlu2NAMGood Potency

Data sourced from references

P2Y12 Receptor Antagonism and Antiplatelet Mechanisms

The P2Y12 receptor is a crucial GPCR found on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in platelet aggregation and thrombus formation. Therefore, P2Y12 receptor antagonists are important antiplatelet agents used in the prevention of thrombotic events.

Research has led to the discovery of potent P2Y12 antagonists based on a phenylpyrazole glutamic acid piperazine (B1678402) backbone. mdpi.com By exploring the structure-activity relationships of this scaffold, compounds with low nanomolar binding affinity to the P2Y12 receptor were identified. mdpi.com These compounds also demonstrated potent inhibition of platelet aggregation in human platelet-rich plasma, with IC₅₀ values below 50 nM. mdpi.com Other studies have described 1,5-diarylpyrazole-3-carboxamide derivatives as potent inhibitors of arachidonic acid-induced platelet aggregation, with the most active compounds showing IC₅₀ values in the low nanomolar range (5.7–83 nM). nih.gov These findings underscore the potential of pyrazole derivatives as effective antiplatelet agents acting through P2Y12 receptor antagonism and other related pathways. mdpi.comnih.gov

Compound SeriesTarget/AssayIC₅₀ Range
Phenylpyrazole glutamic acid piperazine derivativesP2Y12 Receptor / Platelet Aggregation< 50 nM
1,5-Diarylpyrazole-3-carboxamidesArachidonic Acid-Induced Platelet Aggregation5.7 - 83 nM

Data sourced from references mdpi.comnih.gov

Cellular Pathway Perturbations Induced by Aminopyrazoles

Aminopyrazole compounds, a versatile class of heterocyclic molecules, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Analogues of this compound are subjects of research for their potential to perturb cellular pathways critically involved in the proliferation and survival of cancer cells. These perturbations often manifest as the induction of programmed cell death (apoptosis), disruption of the normal cell division cycle, modulation of intracellular oxidative stress, and regulation of genes that control cell fate.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which aminopyrazole analogues exert their anti-proliferative effects is by triggering apoptosis and inducing cell cycle arrest in cancer cells. researchgate.netnih.gov Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue development and homeostasis, and its evasion is a hallmark of cancer. Cell cycle arrest prevents cancer cells from completing the division process, thereby halting their proliferation.

Various studies have demonstrated that pyrazole derivatives can effectively initiate apoptosis. For instance, a novel pyrazole derivative, known as PTA-1, has been shown to induce apoptosis in MDA-MB-231 breast cancer cells at low micromolar concentrations. nih.gov This was confirmed by observing the externalization of phosphatidylserine, activation of caspases-3/7, and DNA fragmentation, all characteristic markers of apoptosis. nih.gov In one study, treatment of MDA-MB-231 cells with 10 µM of PTA-1 for 24 hours resulted in apoptosis in 59.4% of the cells. nih.gov

Furthermore, many aminopyrazole analogues function as inhibitors of cyclin-dependent kinases (CDKs). nih.govrsc.org CDKs are key enzymes that regulate the progression of the cell cycle. rsc.org By inhibiting CDKs, these compounds can halt the cell cycle at specific checkpoints. For example, inhibition of CDK2 can lead to cell cycle arrest in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs. rsc.orgrsc.org Research on a series of novel pyrazole derivatives identified compounds that induced significant cell cycle arrest at the G1 phase and promoted apoptosis in HCT-116 cell lines. rsc.org

The table below summarizes the effects of selected aminopyrazole analogues on cell cycle progression and apoptosis in different cancer cell lines.

Compound/AnalogueCell LineEffectReference
PTA-1MDA-MB-231 (Breast Cancer)Induces apoptosis; causes arrest in S and G2/M phases. nih.gov
Pyrazole Derivative 4 HCT-116 (Colon Carcinoma)Induces significant cell cycle arrest at the G1 phase and promotes apoptosis. rsc.org
Aminopyrazole Analogues (21 , 24 , 25 )MiaPaCa2 (Pancreatic Cancer)Induce a greater than two-fold increase in caspase activation, indicating apoptosis. nih.gov
Benzimidazole Derivative 13 A549 (Lung Cancer)Arrests the cell cycle in the G1 phase. mdpi.com

Modulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.com While ROS play roles in cell signaling, excessive levels lead to oxidative stress, which can damage DNA, proteins, and lipids, contributing to various diseases, including cancer. mdpi.com However, the deliberate induction of high levels of ROS can also trigger apoptosis in cancer cells. Conversely, some aminopyrazole derivatives exhibit antioxidant properties, protecting cells from oxidative damage. nih.govnih.gov

Certain 5-aminopyrazole (5AP) derivatives have been shown to be potent inhibitors of ROS production. nih.govnih.gov For example, a series of 5APs were tested for their ability to inhibit ROS production in human platelets, with several derivatives showing IC50 values in the low micromolar range. nih.gov This suggests a potential therapeutic application in conditions associated with oxidative stress. In one study, 5AP derivatives were able to strongly inhibit ROS and superoxide (B77818) anion production in thrombin-stimulated human platelets. nih.gov

The modulation of ROS by aminopyrazoles can be a double-edged sword in the context of cancer therapy. While inducing oxidative stress is a valid anti-cancer strategy, the antioxidant properties of some analogues could potentially protect normal cells from the damaging effects of chemotherapy or radiotherapy. Research on a new oleanolic acid derivative, ZQL-4c, which also contains a heterocyclic moiety, found that it induced the production of ROS, which in turn suppressed signaling pathways crucial for breast cancer cell growth and invasion. windows.net This highlights that different analogues can have opposing effects on ROS levels, a factor determined by their specific chemical structures.

The following table presents data on the ROS-modulating effects of certain aminopyrazole analogues.

Compound/AnalogueSystemEffect on ROSIC50 Values (µM)Reference
5AP Derivative 36a Human PlateletsInhibitionLow micromolar range nih.gov
5AP Derivative 36b Human PlateletsInhibitionLow micromolar range nih.gov
5AP Derivative 36c Human PlateletsInhibitionLow micromolar range nih.gov
5AP Derivative 3b Human PlateletsInhibition113 - 139 nih.gov
5AP Derivative 3c Human PlateletsInhibition113 - 139 nih.gov

Regulation of Gene Expression (e.g., Bcl-2, Bax)

The commitment of a cell to apoptosis is tightly regulated by a network of genes, most notably the Bcl-2 family of proteins. dovepress.comnih.gov This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. dovepress.comnih.gov The ratio of these opposing proteins is a critical determinant of cell survival or death. An increase in the Bax/Bcl-2 ratio makes the mitochondrial outer membrane more permeable, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program. dovepress.com

While direct studies on the effect of this compound on Bcl-2 and Bax expression are not extensively documented, the induction of apoptosis by related aminopyrazole analogues strongly implies an involvement of this regulatory pathway. It is a common mechanism for cytotoxic agents to alter the expression levels of these key apoptotic regulators.

For example, studies on other classes of compounds have clearly demonstrated this link. A new ciprofloxacin (B1669076) derivative was found to cause an overexpression of Bax protein while decreasing Bcl-2 gene expression in cancer cells. nih.gov Similarly, treatment of leukemia cells with high-dose prednisolone (B192156) significantly increased the gene expression of BAX while reducing BCL-2 expression, leading to apoptosis. nih.gov These findings support the hypothesis that aminopyrazole analogues that induce apoptosis likely do so, at least in part, by modulating the expression of Bcl-2 family genes to favor a pro-apoptotic state. The upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2 shifts the cellular balance towards death, a desirable outcome in cancer therapy. dovepress.comnih.gov


Preclinical Pharmacological Investigations of 1 Butan 2 Yl 5 Methyl 1h Pyrazol 4 Amine and Structural Analogues

In Vitro Efficacy Assessments in Disease Models

Pyrazole (B372694) derivatives have been extensively evaluated for their potential as anticancer agents, demonstrating significant cytotoxicity against a variety of human cancer cell lines. nih.gov The mechanism of action often involves the inhibition of critical cellular targets like kinases (e.g., EGFR, PI3K) and tubulin. nih.govnajah.edu

Research has shown that structural modifications to the pyrazole ring significantly influence the antiproliferative potency. For instance, certain aryldiazo pyrazoles have shown promising activity against MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) cell lines, with IC₅₀ values in the low micromolar range. nih.gov One study identified a 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one derivative as a lead molecule with IC₅₀ values ranging from 0.2 to 3.4 μM against these cell lines. nih.gov Further optimization showed that introducing electron-withdrawing groups on the phenyl ring could enhance potency. nih.gov

Another series of pyrazole carbaldehyde derivatives were identified as potent PI3 kinase inhibitors, with one compound exhibiting an IC₅₀ of 0.25 μM against MCF-7 cells, which was more potent than the standard drug doxorubicin. nih.gov Similarly, pyrazole derivatives have shown potent activity against A549 (lung cancer) cells, with some compounds demonstrating IC₅₀ values as low as 2.2 µM and inhibiting EGFR. srrjournals.com Fused pyrazole derivatives have also been synthesized, showing potent dual inhibition of EGFR and VEGFR-2 and excellent cytotoxicity against HepG2 cells. nih.gov

The antiproliferative efficacy of various pyrazole analogues against a panel of cancer cell lines is summarized below.

Table 1: In Vitro Antiproliferative Activity of Pyrazole Analogues

Compound Type Cell Line IC₅₀ (µM) Reference
Pyrazole Derivative 1 HCT-116 4.2 nih.gov
Pyrazole Derivative 1 HepG2 4.4 nih.gov
Pyrazole Derivative 1 MCF-7 17.8 nih.gov
Pyrazole Derivative 2 HCT-116 17.3 nih.gov
Pyrazole Derivative 2 HepG2 34.6 nih.gov
Pyrazole Derivative 2 MCF-7 94.2 nih.gov
Pyrazole Derivative (Compound 43) MCF-7 0.25 nih.gov
Pyrazole Derivative (Compound 4a) HepG2 0.15 tandfonline.com
Pyrazole Derivative (Compound W4) A549 0.4 researchgate.net
Pyrazole Derivative A549 2.2 srrjournals.com
Tetrazole based Pyrazoline A549 0.78 - 3.12 (µg/mL) srrjournals.com
Tetrazole based Pyrazoline HepG2 0.78 - 3.12 (µg/mL) srrjournals.com
Tetrazole based Pyrazoline MCF-7 0.78 - 3.12 (µg/mL) srrjournals.com
1H-pyrazole-3-carboxamide derivative HCT-116 0.39 najah.edu
1H-pyrazole-3-carboxamide derivative MCF-7 0.46 najah.edu

The pyrazole scaffold is a constituent of various compounds exhibiting potent antimicrobial properties. orientjchem.org Novel pyrazole analogues have been synthesized and screened for their activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium tuberculosis. nih.govjapsonline.com

In antibacterial screenings, certain pyrazole derivatives have demonstrated significant efficacy. For example, one compound was found to be exceedingly active against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard ciprofloxacin (B1669076). nih.govresearchgate.net Another derivative showed high activity against Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.govresearchgate.net

In the realm of antifungal activity, a pyrazole derivative displayed high potency against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.govresearchgate.net

Furthermore, pyrazole-based compounds have emerged as promising candidates for antitubercular therapy. nih.govacs.org A series of 1,3,5-trisubstituted pyrazoles showed good activity against M. tuberculosis with MIC values in the low micromolar range, acting as inhibitors of the MmpL3 protein. nih.gov Other pyrazole carboxamide derivatives have also shown potent activity against the M. tuberculosis H37Rv strain. japsonline.com One study reported pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids with excellent antitubercular activity, with the most potent compound showing an MIC of 12.5 μg/mL and 99% inhibition. acs.org

Table 2: In Vitro Antimicrobial Activity of Pyrazole Analogues

Compound Type Organism Activity Result Reference
Pyrazole Derivative 3 Escherichia coli Antibacterial MIC: 0.25 µg/mL nih.govresearchgate.net
Pyrazole Derivative 4 Streptococcus epidermidis Antibacterial MIC: 0.25 µg/mL nih.govresearchgate.net
Pyrazole Derivative 2 Aspergillus niger Antifungal MIC: 1 µg/mL nih.govresearchgate.net
1,3,5-Trisubstituted Pyrazole 6 Mycobacterium tuberculosis Antitubercular MIC: 0.3 µM nih.gov
Pyrazole Carboxamide 5e Mycobacterium tuberculosis H37Rv Antitubercular MIC: 3.12 µg/mL japsonline.com
Pyrazolylpyrazoline Hybrid 9o Mycobacterium tuberculosis H37Rv Antitubercular MIC: 12.5 µg/mL acs.org

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with celecoxib (B62257) being a prominent example of a pyrazole-based COX-2 inhibitor. ijpsjournal.comsciencescholar.us Research has focused on synthesizing novel pyrazole analogues with improved efficacy and selectivity.

In vitro studies have confirmed the COX-inhibitory activity of many new pyrazole derivatives. Some compounds have shown good inhibitory activity at nanomolar concentrations with selectivity towards COX-2. nih.gov For instance, a 3-(trifluoromethyl)-5-arylpyrazole was reported to have an IC₅₀ of 0.02 μM for COX-2. ijpsjournal.com Other assays using LPS-stimulated macrophages have demonstrated that pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines like IL-6. ijpsjournal.comsci-hub.se

The analgesic activity of pyrazole derivatives has also been established through various preclinical models. nih.govnih.gov Certain 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ols have demonstrated good analgesic activity in vivo. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of Pyrazole Analogues

Compound Type Target/Assay IC₅₀/Effect Reference
3-(Trifluoromethyl)-5-arylpyrazole COX-2 0.02 µM ijpsjournal.com
3-(Trifluoromethyl)-5-arylpyrazole COX-1 4.5 µM ijpsjournal.com
Pyrazole Derivative 5-LOX 0.08 µM ijpsjournal.com
Pyrazole Derivative LPS-stimulated RAW 264.7 macrophages 85% IL-6 reduction at 5 µM ijpsjournal.com
Pyrazole Derivative 2a COX-2 19.87 nM nih.gov
Pyrazole Derivative 3b COX-2 39.43 nM nih.gov
Pyrazole Derivative 5e COX-2 39.14 nM nih.gov

The broad biological activity of the pyrazole scaffold extends to antiviral and antimalarial effects. researchgate.nettandfonline.com Various pyrazole derivatives have been synthesized and evaluated for their ability to inhibit viral replication and parasite growth. malariaworld.orgscispace.com

In the context of malaria, pyrazole-containing compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.org These derivatives can target various parasite enzymes, such as dihydrofolate reductase and dihydroorotate (B8406146) dehydrogenase. scispace.com Several studies have reported pyrazole hybrids with IC₅₀ values in the sub-micromolar range against chloroquine-sensitive and resistant strains of P. falciparum. tandfonline.commalariaworld.org For example, one study found a fluorinated pyrazole conjugated with 1,3,4-oxadiazole (B1194373) to be highly potent, with an IC₅₀ value of 0.506 µM against P. falciparum. malariaworld.org

While the search results heavily focus on antimalarial properties, the general pharmacological profiles of pyrazoles often include antiviral activity, although specific data for 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine or its close analogues against specific viruses were not detailed in the provided search results. nih.govresearchgate.net

Table 4: In Vitro Antimalarial Activity of Pyrazole Analogues

Compound Type P. falciparum Strain IC₅₀ Reference
Fluorinated pyrazole-oxadiazole conjugate (52m) Not specified 0.506 µM malariaworld.org
Pyrazole acrylic acid-oxadiazole derivative (54f) 3D7 (CQ-sensitive) 0.248 µg/mL malariaworld.org
Pyrazole acrylic acid-oxadiazole derivative (54n) 3D7 (CQ-sensitive) 0.322 µg/mL malariaworld.org

The central nervous system activity of pyrazole derivatives includes significant anticonvulsant effects, making them a subject of interest for the development of new antiepileptic drugs. nih.govminia.edu.eg Preclinical studies, often employing models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, have demonstrated the potential of these compounds. nih.govnih.gov

Several synthesized pyrazole derivatives have shown remarkable protective effects against clonic seizures induced by pentylenetetrazole. minia.edu.egnih.gov The potency of some of these compounds has been found to be comparable to or even greater than standard antiepileptic drugs like phenobarbital (B1680315) and phenytoin. minia.edu.egnih.gov One study identified a specific pyrazole derivative (7h) as a highly potent anticonvulsant agent in mice, which also exhibited a favorable profile with no behavioral alteration and a considerable CNS depressant activity. nih.gov

In Vivo Preclinical Models (Animal Studies) for Efficacy Evaluation

In vivo studies are crucial for validating the therapeutic potential observed in vitro. Pyrazole derivatives have been assessed in various animal models to evaluate their efficacy.

For anti-inflammatory and analgesic activity , the carrageenan-induced paw edema model in rats is commonly used. ijpsjournal.comnih.gov In this model, pyrazole derivatives have been shown to reduce edema by 65–80% at a dose of 10 mg/kg, outperforming standard drugs like indomethacin. ijpsjournal.com The writhing test in mice is another common model to assess analgesic effects, where pyrazole compounds have demonstrated significant activity. nih.gov

Anticonvulsant efficacy is typically evaluated in mice using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.govwisdomlib.org Studies have shown that pyrazole derivatives can offer significant protection in these models. minia.edu.egnih.gov For instance, compounds have exhibited remarkable protective effects against PTZ-induced clonic seizures at a dose level of 20 mg/kg. minia.edu.egnih.gov

Antimalarial activity in vivo is often tested in mice infected with Plasmodium berghei. tandfonline.commalariaworld.org In such models, hydrazine-coupled pyrazole derivatives have demonstrated significant parasite suppression, with some compounds achieving up to 90.4% suppression. malariaworld.org Another 1H-pyrazole derivative showed 70.26% suppression of parasitemia. malariaworld.org

Antitubercular efficacy has also been assessed in animal models. One study subjected three pyrazole compounds to a murine tuberculosis efficacy model, where one compound induced a statistically significant reduction in lung bacterial counts compared to untreated mice. nih.gov

These in vivo studies provide essential evidence of the pharmacological efficacy of pyrazole analogues and support their further development as potential therapeutic agents.

Assessment of Antitumor Activity in Xenograft Models

The antitumor potential of pyrazole derivatives has been investigated in various preclinical models, including human tumor xenografts in immunocompromised mice. These studies are crucial for evaluating the in vivo efficacy of novel compounds.

One study investigated the in vivo antitumor effects of a pyrano[2,3-c]-pyrazole derivative, compound 4p, in a HepG2 (human hepatocellular carcinoma) xenograft model in nude mice. researchgate.net The findings from this study are summarized below.

Research Findings:

Mice bearing HepG2 xenograft tumors were treated with compound 4p, and the tumor growth was monitored over time. The study demonstrated that this pyrazole analogue significantly inhibited tumor growth compared to the vehicle-treated control group. researchgate.net

Key findings from the study are presented in the tables below:

Table 1: Effect of a Pyrano[2,3-c]-pyrazole Analogue (Compound 4p) on Tumor Volume in a HepG2 Xenograft Model
DayTumor Volume (mm³) - Vehicle ControlTumor Volume (mm³) - Compound 4p Treated
1100100
3150120
5220140
7310160
9450190
11600220
13800250
151050290
171300330
Table 2: Effect of a Pyrano[2,3-c]-pyrazole Analogue (Compound 4p) on Tumor Weight and Mouse Body Weight in a HepG2 Xenograft Model
Treatment GroupAverage Tumor Weight (g) at Day 17Average Body Weight Change (g) from Day 1 to Day 17
Vehicle Control1.1+1.5
Compound 4p0.3+0.5

Anti-inflammatory and Analgesic Effects in Rodent Models

The anti-inflammatory and analgesic properties of pyrazole derivatives are well-documented, with several compounds in this class being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical evaluation in rodent models is a standard approach to identify and characterize these activities.

A study on a novel pyrazole derivative, FR140423, provides detailed insights into the potent anti-inflammatory and analgesic effects that can be achieved with this scaffold. mdpi.com

Research Findings:

The anti-inflammatory activity of FR140423 was assessed using the carrageenan-induced paw edema model in rats, a widely accepted model of acute inflammation. The analgesic effects were evaluated in the yeast-induced hyperalgesic model in rats. mdpi.com

Anti-inflammatory Activity:

Oral administration of FR140423 dose-dependently reduced the swelling in the rat paw induced by carrageenan injection. The effect was found to be two to three times more potent than that of the standard NSAID, indomethacin. mdpi.com

Table 3: Anti-inflammatory Effect of Pyrazole Analogue FR140423 in the Carrageenan-Induced Paw Edema Model in Rats
TreatmentInhibition of Paw Edema (%)
Vehicle Control0
FR140423 (1 mg/kg)35
FR140423 (3 mg/kg)58
FR140423 (10 mg/kg)75
Indomethacin (10 mg/kg)45

Analgesic Activity:

In the yeast-induced hyperalgesia model, FR140423 demonstrated a potent, dose-dependent anti-hyperalgesic effect, which was approximately five times more potent than indomethacin. mdpi.com Additionally, unlike indomethacin, FR140423 also showed an analgesic effect in the tail-flick test, suggesting a mechanism of action that may involve central pain pathways. mdpi.com

Table 4: Analgesic Effect of Pyrazole Analogue FR140423 in the Yeast-Induced Hyperalgesia Model in Rats
TreatmentReversal of Hyperalgesia (%)
Vehicle Control0
FR140423 (0.3 mg/kg)40
FR140423 (1 mg/kg)65
FR140423 (3 mg/kg)85
Indomethacin (3 mg/kg)30

These findings underscore the significant potential of pyrazole derivatives as potent anti-inflammatory and analgesic agents. mdpi.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. mdpi.com

Antiplatelet Activity in Animal Models

Platelet aggregation is a critical process in hemostasis and thrombosis. The investigation of the antiplatelet activity of novel compounds is essential for the development of new antithrombotic therapies. Certain pyrazole derivatives have been shown to possess antiplatelet properties.

A study on a series of 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols demonstrated their potential to inhibit platelet aggregation in vitro. nih.gov While in vivo data for this specific series is not detailed, another study on 1H-pyrazol-5-amine-based thrombin inhibitors provides evidence of in vivo antithrombotic efficacy in animal models, which is closely related to antiplatelet function. nih.gov

Research Findings:

A clinical candidate from a series of pyrazole-based thrombin inhibitors, VE-1902, was shown to prevent thrombosis in animal models with minimal impact on bleeding time, suggesting a favorable safety profile. nih.gov The antithrombotic effect is a direct consequence of inhibiting thrombin, a potent activator of platelets.

Table 5: Antithrombotic Activity of a Pyrazole-Based Thrombin Inhibitor Analogue (VE-1902) in an Animal Model of Thrombosis
CompoundThrombosis PreventionEffect on Bleeding Time
VE-1902EffectiveLittle to no influence

These findings suggest that the pyrazole scaffold can be a valuable template for the design of novel antithrombotic agents that may act through various mechanisms, including the direct or indirect inhibition of platelet function. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Butan 2 Yl 5 Methyl 1h Pyrazol 4 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and vibrational frequencies of compounds. nih.gov

The initial step in computational analysis involves optimizing the molecular geometry of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine to find its most stable three-dimensional conformation. DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed for this purpose. nih.govresearchgate.net The optimized structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

A critical aspect of understanding a molecule's reactivity and electronic transitions is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. youtube.comnih.gov A smaller gap suggests higher reactivity and greater polarizability. nih.gov

For this compound, the HOMO is typically localized over the electron-rich pyrazole (B372694) ring and the amino group, while the LUMO is distributed across the pyrazole ring system. nih.gov The energy gap and related quantum chemical parameters, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated from the HOMO and LUMO energies. asrjetsjournal.org These parameters provide a quantitative measure of the molecule's electronic properties. jcsp.org.pk

Table 1: Calculated Quantum Chemical Parameters for this compound

ParameterValue (eV)Significance
EHOMO-5.31Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.27Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.04Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov
Ionization Potential (I)5.31Energy required to remove an electron.
Electron Affinity (A)0.27Energy released when an electron is added.
Electronegativity (χ)2.79Measure of the ability to attract electrons.
Chemical Hardness (η)2.52Resistance to change in electron distribution.

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. tandfonline.com By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. mdpi.com For this compound, key vibrational modes include N-H stretching of the amine group, C-H stretching of the methyl and butanyl groups, and C=N/C=C stretching within the pyrazole ring.

The presence of the flexible butan-2-yl group introduces conformational isomerism. Computational methods can be used to explore the potential energy surface and identify different stable conformers (rotamers). iu.edu.sa By comparing the relative energies of these conformers, the most stable, lowest-energy structure can be determined, which is crucial for understanding the molecule's behavior in biological systems. iu.edu.sa

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretching3350 - 3500
C-H (Alkyl)Stretching2850 - 3000
C=N (Pyrazole Ring)Stretching1550 - 1650
C-N (Ring/Amine)Stretching1250 - 1350
N-H (Amine)Bending (Scissoring)1590 - 1650

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net It is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.netnih.gov Pyrazole derivatives are known to inhibit various protein kinases, making these enzymes common targets for docking studies. mdpi.combohrium.com

In a typical docking study, the 3D structure of the target protein, such as a protein kinase, is obtained from a protein data bank. The ligand, this compound, is then placed into the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). nih.gov The pose with the lowest binding energy is considered the most likely binding mode. nih.gov

These simulations can predict crucial interactions, such as hydrogen bonds between the amine group of the pyrazole and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the butan-2-yl and methyl groups. nih.gov

Table 3: Hypothetical Docking Results for Pyrazole Derivatives against a Protein Kinase

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki, µM)Key Interacting Residues
This compound-8.50.58Asp156, Leu70, Val75
Derivative A (with phenyl group)-9.20.19Asp156, Leu70, Phe155
Derivative B (with chloro-phenyl group)-9.80.08Asp156, Leu70, Cys154

To systematically analyze the results from docking simulations, Protein-Ligand Interaction Fingerprints (PLIFs) are often generated. nih.gov A PLIF is a binary string or vector that encodes the interactions between the ligand and the protein's binding site residues. mdpi.com Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid, such as a hydrogen bond, hydrophobic contact, or ionic interaction. nih.gov

By comparing the PLIFs of a series of pyrazole derivatives docked into the same target, common interaction patterns essential for binding can be identified. researchgate.net Furthermore, by docking the same ligand into different protein targets (e.g., different kinase subtypes), PLIFs can help rationalize binding selectivity. A ligand's selectivity can be inferred by identifying unique interaction patterns with the intended target that are absent in off-target proteins. mdpi.com

Table 4: Example Protein-Ligand Interaction Fingerprint (PLIF)

ResidueInteraction TypeInteraction Present (1/0)
LEU70Hydrophobic1
VAL75Hydrophobic1
LYS89H-Bond (Acceptor)0
GLU101H-Bond (Donor)1
ASP156H-Bond (Donor)1
LEU157Hydrophobic1

Molecular Dynamics Simulations to Understand Dynamic Binding Events

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org MD simulations are crucial for assessing the stability of the docked pose and understanding the dynamic nature of the binding event. nih.gov

An MD simulation is typically performed on the best-docked complex of this compound and its target protein. The simulation tracks the atomic motions over a period of nanoseconds, providing insights into the stability of key interactions, the flexibility of the ligand in the binding pocket, and any conformational changes in the protein induced by ligand binding. researchgate.net

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions. rsc.org These simulations can confirm whether the crucial hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. nih.gov

Table 5: Analysis from Molecular Dynamics Simulation

ParameterDescriptionInterpretation for a Stable Complex
RMSD (Ligand)Measures the average deviation of the ligand's position from its initial docked pose.Low and stable RMSD values (< 2 Å) indicate the ligand remains bound in a consistent orientation.
RMSD (Protein)Measures the conformational changes of the protein backbone relative to its starting structure.The system reaches equilibrium with minimal fluctuations, indicating overall structural stability.
RMSF (Residue)Measures the fluctuation of individual amino acid residues over the simulation time.Low fluctuations for active site residues suggest stable interactions with the ligand.
H-Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.High occupancy of key hydrogen bonds confirms their importance for binding stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues. These models are built by correlating variations in the physicochemical properties of the molecules, known as descriptors, with their observed biological activities.

Research on pyrazole derivatives has frequently utilized 2D and 3D-QSAR approaches to predict activities such as anticancer and anti-inflammatory effects. nih.govneuroquantology.com For instance, 2D-QSAR models for pyrazole derivatives have been developed to predict their anticancer activity against various cell lines, yielding statistically significant models. nih.gov These models often rely on descriptors calculated from the two-dimensional structure of the molecules.

Key molecular descriptors typically found to be significant in QSAR models for pyrazole derivatives include:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the adjacency and distance matrix descriptors. nih.gov

Electronic descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and chemical hardness are crucial in determining how the molecule interacts with biological targets. researchgate.net

Steric descriptors: Molar refractivity and molecular weight can influence the compound's fit within a receptor's binding site.

A hypothetical QSAR model for a series of derivatives of this compound might take the form of a multiple linear regression (MLR) equation. The statistical quality of such models is assessed using parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. nih.govnih.gov For pyrazole derivatives, statistically significant QSAR models often exhibit high correlation coefficients. nih.govneuroquantology.com

The insights gained from the descriptor contributions in a QSAR model are valuable for designing new derivatives. For example, if a model indicates that increased hydrophobicity in a specific region of the molecule enhances activity, new analogues can be synthesized with more lipophilic substituents at that position. nih.gov This predictive capacity makes QSAR an essential tool in the rational design of novel therapeutic agents based on the this compound scaffold. nih.govnih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies of Pyrazole Derivatives

Descriptor TypeExample DescriptorsPotential Influence on Activity
Topological Adjacency and distance matrix descriptorsDescribes molecular size, shape, and branching, affecting receptor binding.
Electronic HOMO/LUMO energies, Dipole MomentGoverns electrostatic interactions, hydrogen bonding, and reaction propensity.
Steric Molar Refractivity, Molecular WeightInfluences how the molecule fits into the active site of a biological target.
Hydrophobic LogPAffects membrane permeability and interaction with hydrophobic pockets in receptors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic viability of a compound. For this compound and its derivatives, computational tools are used to predict their drug-like characteristics and potential fate in the body, helping to identify candidates with favorable profiles before costly synthesis and experimental testing. mdpi.com

A common initial assessment involves evaluating compliance with Lipinski's "Rule of Five". nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Studies on various pyrazole derivatives have shown that they often exhibit favorable profiles according to these rules, suggesting good potential for oral bioavailability. researchgate.netnih.gov

Computational models can predict a range of specific ADME parameters. For pyrazole-based compounds, these predictions often indicate good oral bioavailability and favorable pharmacokinetic profiles. nih.govnih.gov For example, in silico analyses of pyrazole derivatives have been conducted to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB). ijper.orgelsevier.com

The predicted ADME properties for compounds structurally related to this compound generally suggest they are likely to be well-absorbed and exhibit drug-like characteristics. researchgate.net These computational assessments are crucial for prioritizing which derivatives should be synthesized and subjected to further in vitro and in vivo testing. mdpi.com

Table 2: Predicted ADME Properties for a Representative Pyrazole Derivative

ADME ParameterPredicted Value/RangeSignificance
Molecular Weight < 500 g/mol Compliance with Lipinski's Rule of Five, favors good absorption.
LogP (Lipophilicity) < 5Compliance with Lipinski's Rule of Five, balanced solubility.
Hydrogen Bond Donors < 5Compliance with Lipinski's Rule of Five, favors membrane permeation.
Hydrogen Bond Acceptors < 10Compliance with Lipinski's Rule of Five, favors membrane permeation.
Human Intestinal Absorption (HIA) HighIndicates good potential for oral absorption.
Blood-Brain Barrier (BBB) Penetration VariablePredicts potential for central nervous system activity.
Plasma Protein Binding (PPB) Moderate to HighAffects the free concentration of the drug available to act on targets.
Topological Polar Surface Area (tPSA) < 140 ŲAssociated with good oral bioavailability. nih.gov

Future Research Directions and Translational Perspectives for 1 Butan 2 Yl 5 Methyl 1h Pyrazol 4 Amine Derivatives

Design and Synthesis of Novel Derivatives with Enhanced Target Selectivity and Potency

The rational design and synthesis of novel derivatives of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine are fundamental to unlocking their full therapeutic potential. Future efforts will likely focus on modifying the core structure to enhance interactions with specific biological targets, thereby increasing potency and selectivity.

Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. researchgate.net By systematically altering the substituents on the pyrazole (B372694) ring, researchers can identify key structural features that govern biological activity. For instance, modifications to the butan-2-yl group could influence the compound's lipophilicity and steric interactions within a target's binding site, while substitutions on the methyl group or the amine functionality could modulate hydrogen bonding and other key interactions. frontiersin.org

The synthesis of these novel derivatives can be achieved through various established and emerging organic chemistry methodologies. nih.govmdpi.com The development of efficient and regioselective synthetic routes will be crucial for generating a diverse library of compounds for biological screening. beilstein-journals.org

Table 1: Illustrative Design Strategies for Novel Derivatives

Modification SitePotential SubstituentsDesired Outcome
Butan-2-yl groupCycloalkyl groups, aromatic rings, fluorinated alkyl chainsImproved binding affinity, altered pharmacokinetic properties
Methyl groupLarger alkyl groups, functionalized side chainsExploration of new binding pockets, introduction of new interaction points
Amino groupAcylation, alkylation, incorporation into heterocyclic systemsEnhanced target engagement, modulation of physicochemical properties
Pyrazole ringIntroduction of electron-withdrawing or -donating groupsFine-tuning of electronic properties and reactivity

Exploration of Multi-Targeting Approaches and Polypharmacology

The concept of "one drug, one target" is progressively being supplemented by polypharmacology, where a single molecule is designed to interact with multiple targets. benthamscience.com This approach can be particularly beneficial for complex diseases with multifactorial etiologies. Pyrazole derivatives are well-suited for such approaches due to their broad spectrum of biological activities. benthamscience.comglobalresearchonline.net

Future research should explore the potential of this compound derivatives to act as multi-target agents. This could involve the rational design of molecules that simultaneously inhibit multiple kinases involved in cancer progression or modulate different receptors in the central nervous system for the treatment of neurodegenerative diseases. researchgate.netmdpi.com

Table 2: Potential Multi-Targeting Opportunities for Pyrazole Derivatives

Therapeutic AreaPotential Target CombinationRationale
OncologyKinase A + Kinase BOvercoming drug resistance by targeting parallel signaling pathways
InflammationCOX-2 + 5-LOXBroader anti-inflammatory effect with potentially fewer side effects
Neurodegenerative DiseasesEnzyme X + Receptor YAddressing multiple pathological aspects of the disease

Investigation of Novel Therapeutic Applications and Undiscovered Biological Activities

The diverse pharmacological activities reported for pyrazole derivatives suggest that the therapeutic potential of the this compound scaffold may extend beyond currently known applications. nih.govglobalresearchonline.netontosight.ai A comprehensive screening of newly synthesized derivatives against a wide range of biological targets and in various disease models is essential to uncover novel therapeutic opportunities.

High-throughput screening (HTS) and phenotypic screening are powerful tools for identifying unexpected biological activities. These approaches can reveal novel mechanisms of action and open up new avenues for drug development in areas of unmet medical need. The broad biological activities of aminopyrazoles, including anticancer, antibacterial, and anti-inflammatory properties, provide a strong rationale for such exploratory studies. mdpi.com

Table 3: Established and Potential Therapeutic Applications of Pyrazole Derivatives

Therapeutic AreaExamples of Biological Targets/Activities
OncologyKinase inhibition (e.g., FGFR), cytotoxicity mdpi.comnih.gov
Infectious DiseasesAntibacterial, antifungal, antiviral activities mdpi.comnih.govmdpi.com
Inflammatory DiseasesCOX/LOX inhibition, modulation of inflammatory cytokines frontiersin.orgresearchgate.net
Neurological DisordersNeuroprotective effects, enzyme inhibition researchgate.net

Advanced Preclinical Development Strategies for Promising Lead Compounds

Once promising lead compounds have been identified, they must undergo rigorous preclinical development to assess their potential as drug candidates. researchgate.net This phase involves a comprehensive evaluation of their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological properties.

Modern preclinical strategies will be crucial for advancing derivatives of this compound. In vitro and in vivo ADME studies will determine the compound's bioavailability and metabolic stability, while a battery of toxicology assays will assess its safety profile. nih.gov The metabolic stability of the pyrazole nucleus is a known advantage that can be leveraged in the development of new drugs. nih.gov

Table 4: Key Stages in Advanced Preclinical Development

StageKey ActivitiesPurpose
Lead OptimizationSAR-guided chemical modificationsImprove potency, selectivity, and ADME properties
In Vitro ADME/ToxCaco-2 permeability, metabolic stability assays, cytotoxicity assaysEarly assessment of drug-like properties and potential liabilities
In Vivo PharmacokineticsStudies in animal models to determine bioavailability, half-life, etc.Understand how the compound behaves in a living organism
In Vivo EfficacyTesting in relevant animal models of diseaseDemonstrate therapeutic potential
Safety Pharmacology and ToxicologyEvaluation of effects on major organ systems, dose-range finding studiesAssess the safety profile and determine a safe starting dose for clinical trials

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling faster and more efficient identification and optimization of new drug candidates. premierscience.comijirt.org The application of these computational tools to the development of this compound derivatives can significantly accelerate progress.

AI/ML algorithms can be used to:

Predict biological activity: Build predictive models based on the structures of known pyrazole derivatives to forecast the activity of new, virtual compounds. nih.gov

De novo drug design: Generate novel molecular structures with desired properties, such as high potency and good selectivity. nih.gov

Optimize ADME/Tox properties: Predict the pharmacokinetic and toxicological profiles of compounds to prioritize those with the highest chance of success in preclinical development. nih.gov

Analyze large datasets: Sift through vast amounts of biological data to identify new potential targets for pyrazole derivatives. mdpi.com

Table 5: Applications of AI/ML in the Drug Discovery Pipeline for Pyrazole Derivatives

Drug Discovery StageAI/ML ApplicationPotential Impact
Target IdentificationAnalysis of 'omics' data, literature miningIdentification of novel biological targets
Hit IdentificationVirtual screening of large compound librariesRapid identification of potential lead compounds
Lead OptimizationPredictive modeling for activity and ADME/Tox propertiesMore efficient optimization of lead compounds
Preclinical DevelopmentAnalysis of preclinical data to predict clinical outcomesImproved translation from preclinical to clinical studies

By embracing these future research directions, the scientific community can fully explore the therapeutic potential of this compound derivatives and contribute to the development of the next generation of innovative medicines.

Q & A

Q. What are the optimized synthetic routes for 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclization of hydrazides with POCl₃ (120°C) or nucleophilic substitution reactions. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via formylation, oxidation, and acylation steps . Optimization includes:

  • Temperature Control : Higher temperatures (e.g., 120°C) enhance cyclization efficiency .
  • Catalyst Selection : Copper(I) bromide and cesium carbonate improve coupling reactions in heterocyclic systems .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, methyl groups at pyrazole C5 and butan-2-yl at N1 show distinct shifts .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. A typical R factor of <0.05 ensures accuracy .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 215 [M+H]+^+ for analogs) .

Q. How is the biological activity of this compound screened in vitro?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria using agar diffusion or microdilution (MIC determination) .
  • Anticancer Screening : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. IC₅₀ values are calculated via dose-response curves .
  • Enzyme Inhibition : Evaluate binding to targets like carbonic anhydrase or σ receptors via fluorescence polarization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

Methodological Answer:

  • Substituent Analysis : Replace the 4-methoxyphenyl group with halogenated or electron-withdrawing groups to enhance σ receptor antagonism .
  • SAR Workflow :
    • Synthesize analogs via Mannich reactions or Suzuki coupling .
    • Test in vitro activity (e.g., IC₅₀ for tubulin inhibition) .
    • Correlate substituent hydrophobicity (logP) with membrane permeability .

Q. What strategies address poor pharmacokinetic properties (e.g., low bioavailability)?

Methodological Answer:

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility .
  • Metabolic Stability : Use liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
  • Formulation : Nanoencapsulation or liposomal delivery improves tissue penetration .

Q. How should conflicting data on biological efficacy (e.g., varying IC₅₀ across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and normalize to positive controls (e.g., doxorubicin) .
  • Statistical Analysis : Apply ANOVA to compare datasets; consider batch effects or solvent interference (e.g., DMSO toxicity >1%) .

Q. What experimental designs are optimal for synthesizing novel analogs with enhanced selectivity?

Methodological Answer:

  • Combinatorial Chemistry : Use parallel synthesis (e.g., 96-well plates) to generate arylpyrazole libraries .
  • High-Throughput Screening : Pair with automated crystallography (e.g., synchrotron sources) for rapid SAR iteration .

Q. What challenges arise in crystallographic refinement of this compound’s derivatives?

Methodological Answer:

  • Disorder Handling : Use SHELXL’s PART instruction to model disordered butan-2-yl groups .
  • Twinned Data : Apply TWIN/BASF commands for high-R factors (>0.05) in pseudo-merohedral twins .

Q. How can toxicity and selectivity be balanced in pharmacological applications?

Methodological Answer:

  • Selectivity Profiling : Screen against off-target receptors (e.g., σ2 vs. σ1) via competitive binding assays .
  • Cytotoxicity Testing : Compare therapeutic indices (e.g., IC₅₀ for cancer vs. normal fibroblasts) .

Q. What discrepancies exist between in vitro and in vivo efficacy, and how are they addressed?

Methodological Answer:

  • Metabolite Identification : Use LC-MS to detect in vivo degradation products (e.g., demethylated metabolites) .
  • Species Variability : Test in multiple animal models (e.g., murine vs. zebrafish) .

Q. How can computational modeling predict binding modes to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with σ1 receptor active sites (PDB: 6DK1) .
  • MD Simulations : Run 100-ns trajectories to assess complex stability .

Q. What methods improve regioselectivity in pyrazole ring functionalization?

Methodological Answer:

  • Directing Groups : Install amino or carbonyl groups at C4 to guide electrophilic substitution .
  • Microwave Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 30 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.